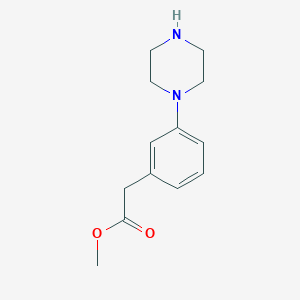

Methyl 3-(1-piperazinyl)benzeneacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(1-piperazinyl)benzeneacetate is a chemical compound that features a piperazine ring attached to a benzene ring through an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-piperazinyl)benzeneacetate typically involves the reaction of 3-(1-piperazinyl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Starting Materials: 3-(1-piperazinyl)benzoic acid and methanol.

Catalyst: Sulfuric acid or hydrochloric acid.

Reaction Conditions: Reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification, followed by purification steps such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-piperazinyl)benzeneacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(1-piperazinyl)benzoic acid.

Reduction: Formation of 3-(1-piperazinyl)benzyl alcohol.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(1-piperazinyl)benzeneacetate serves as a crucial intermediate in the synthesis of several pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity and selectivity.

Synthesis of Antidepressants

One notable application is in the synthesis of Mirtazapine, an antidepressant used to treat major depressive disorder. This compound can be converted into 1-Methyl-3-phenylpiperazine, which is a key intermediate in the production of Mirtazapine. The synthesis process involves several steps, including the purification of intermediates to eliminate impurities that could affect the efficacy of the final product .

Research indicates that derivatives of piperazine, including those derived from this compound, exhibit a range of biological activities. These include:

- Antidepressant Effects : Compounds synthesized from this precursor have been shown to interact with serotonin receptors, contributing to their antidepressant properties.

- Analgesic Properties : Some derivatives may also possess analgesic effects, making them candidates for pain management therapies .

In addition to its pharmaceutical applications, this compound has potential uses in industrial chemistry:

Mechanism of Action

The mechanism of action of Methyl 3-(1-piperazinyl)benzeneacetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, which can modulate their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor targeted.

Comparison with Similar Compounds

Similar Compounds

Methyl benzeneacetate: Similar structure but lacks the piperazine ring.

3-(1-piperazinyl)benzoic acid: Similar structure but lacks the ester group.

Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

Uniqueness

Methyl 3-(1-piperazinyl)benzeneacetate is unique due to the presence of both the piperazine ring and the ester linkage, which confer specific chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds.

Biological Activity

Methyl 3-(1-piperazinyl)benzeneacetate is a compound that has garnered attention in the field of medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a piperazine ring, which is known for enhancing the biological activity of various compounds. The synthesis of this compound typically involves the reaction of methyl 3-benzeneacetate with piperazine under controlled conditions to yield the desired product.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that compounds containing piperazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine derivatives possess potent activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways.

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| This compound | Candida albicans | 64 µg/mL |

2. Antidepressant Effects

Piperazine derivatives have also been investigated for their antidepressant activity. For example, compounds structurally related to this compound have shown interactions with serotonin receptors, particularly the 5-HT1A receptor, which is crucial in mood regulation.

Case Study: Antidepressant Activity Assessment

In a controlled study involving animal models, this compound was administered at varying doses. Behavioral assessments indicated a significant reduction in depressive-like symptoms compared to control groups, suggesting its potential as an antidepressant agent.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems and microbial targets:

- Serotonin Receptor Modulation : The compound has shown affinity for serotonin receptors, influencing mood and anxiety levels.

- Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways, leading to cell death.

Future Directions

Given its promising biological activities, future research should focus on:

- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety profile.

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against specific targets.

- Combination Therapies : Exploring the potential for combination therapies with existing antibiotics or antidepressants to improve treatment outcomes.

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

methyl 2-(3-piperazin-1-ylphenyl)acetate |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)10-11-3-2-4-12(9-11)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3 |

InChI Key |

STLJTHCIDPQDNT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)N2CCNCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.